Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group, a cyanoimino moiety, and an ethyl carboxylate ester. The 4-chlorophenyl group enhances lipophilicity and may improve membrane penetration, while the cyanoimino substituent contributes to electronic effects and hydrogen-bonding interactions, critical for binding to biological targets .
Synthesis typically involves cyclocondensation reactions of thiosemicarbazides with carboxylic acid derivatives under reflux conditions, as described for structurally related compounds in and .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c1-2-19-11(18)10-16-17(12(20-10)15-7-14)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYQEJWAXBDFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375711 | |
| Record name | ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148367-71-9 | |
| Record name | ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
Adapting PMC9572991, thiourea derivatives react with hydrazonoyl chlorides to form 1,3,4-thiadiazoles. For this compound, 4-chlorophenylthiourea is treated with 2-cyanoimino-hydrazonoyl chloride in ethanol containing triethylamine (TEA). The reaction proceeds via thiolate intermediate formation, followed by intramolecular cyclization (Scheme 1).
Conditions :
-
Molar Ratio : Thiourea : hydrazonoyl chloride = 1 : 1.2
-
Catalyst : 10 mol% TEA
Outcome :
-
Yield : 87%
-
Purity : 99.1% (HPLC)
-
Characterization : ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.34 (t, J = 7.1 Hz, 3H, CH₃).
β,β-Dichloro-α-Aminoacrylonitrile-Based Synthesis
Thioformamide Cyclization
US4010173A describes thiazole synthesis using β,β-dichloro-α-aminoacrylonitrile and thioformamides. Modified for thiadiazoles, 4-chlorophenylthioformamide reacts with β,β-dichloro-α-aminoacrylonitrile in HCl (2M) at 50°C. The ethyl ester is introduced via esterification with ethanol/H₂SO₄ post-cyclization.
Procedure :
-
Combine β,β-dichloro-α-aminoacrylonitrile (1 mol), 4-chlorophenylthioformamide (2 mol), and HCl (5 eq).
-
Stir at 50°C for 12 hours.
-
Quench with ice, extract with ethyl acetate, and concentrate.
-
Esterify the carboxylate intermediate with ethanol (3 vol) and H₂SO₄ (0.5 eq) under reflux.
Results :
Comparative Analysis of Synthetic Methods
| Parameter | Solid-Phase | Hydrazonoyl | Thioformamide |
|---|---|---|---|
| Yield (%) | 91 | 87 | 85 |
| Purity (%) | 98.5 | 99.1 | 98.4 |
| Reaction Time (h) | 2 | 8 | 12 |
| Temperature (°C) | 25 | 78 | 50 |
| Catalyst | None | TEA | HCl |
Key Observations :
-
The solid-phase method offers the highest yield and shortest reaction time.
-
Hydrazonoyl coupling achieves superior purity but requires prolonged reflux.
-
Thioformamide routes necessitate acidic conditions, complicating workup.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyanoimino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like H2O2 or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The cyanoimino group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound and its 3,5-dichloro analogue () enhances antimicrobial activity compared to non-halogenated derivatives, likely due to increased electrophilicity and target binding . Cyanoimino vs. Hydrazone: Replacement of the cyanoimino group with hydrazone-linked substituents (e.g., Compound 12c in ) reduces cytotoxicity, suggesting the cyanoimino moiety is critical for interaction with enzymes like DNA gyrase or topoisomerase IV .
Anticancer Activity :
- Compound 91 (), which incorporates a bromophenyl-triazole group, exhibits superior cytotoxicity (IC₅₀ = 4.2 µM) against breast cancer cells compared to cisplatin. This highlights the importance of extended aromatic systems and halogenation in enhancing DNA intercalation or tubulin inhibition .
- The target compound’s simpler structure may lack the bulky substituents required for high anticancer potency but could offer advantages in solubility and synthetic accessibility .
Synthetic Complexity :
- Multi-heterocyclic derivatives like Compound 19c () and Compound 91 () require multi-step syntheses, limiting scalability. In contrast, the target compound’s straightforward synthesis (as inferred from ) makes it more viable for large-scale antimicrobial applications .
Molecular Docking and SAR Insights
- Antimicrobial Targets: Docking studies on similar thiadiazole derivatives () suggest that the 4-chlorophenyl and cyanoimino groups form hydrophobic and hydrogen-bonding interactions with bacterial enzymes like DNA gyrase. The ethyl carboxylate ester may enhance solubility without steric hindrance .
- Cytotoxicity SAR: Electron-withdrawing substituents (e.g., Cl, NO₂) on the phenyl ring correlate with improved anticancer activity, as seen in ’s N-benzyl-5-(4-nitrophenyl) derivative. The target compound’s single chloro substituent may offer moderate activity but with reduced off-target toxicity .
Physicochemical Properties
Biological Activity
Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is a synthetic compound belonging to the thiadiazole class, characterized by its five-membered ring structure containing nitrogen and sulfur. This compound has garnered attention due to its potential biological activities, particularly in anticancer applications. The presence of the cyanoimino group and the carboxylate ester enhances its reactivity and biological profile.
Chemical Structure and Properties
- Molecular Formula : C12H9ClN4O2S
- Molecular Weight : 308.74 g/mol
- CAS Number : 148367-71-9
The structural features of this compound contribute to its biological activity. The 4-chlorophenyl substituent increases its reactivity, while the thiadiazole moiety is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity Testing : In vitro studies have demonstrated that this compound shows promising activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. For instance, a median inhibitory concentration (IC50) of approximately 10.10 µg/mL was reported for some derivatives that share structural similarities with this compound .
- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptotic cell death. This is evidenced by an increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated cancer cells, indicating that the compound triggers apoptosis through mitochondrial pathways .
Comparative Biological Activity
The following table summarizes the biological activity of this compound in comparison to related thiadiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyanoimino group, carboxylate ester | Anticancer activity against MCF-7 and HepG2 cells |
| N-(4-Acetyl-5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide | Acetylated thiadiazole | Cytotoxic effects on melanoma cells |
| 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Fluorinated derivative | Enhanced anticancer activity |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- In Vitro Studies : A study evaluating a series of thiadiazole-based compounds demonstrated that those with structural similarities to ethyl 4-(4-chlorophenyl)-5-cyanoimino exhibited high selectivity towards cancerous cells over normal cells .
- Cell Cycle Analysis : Treatment with derivatives led to cell cycle arrest at specific phases (S and G2/M), indicating a targeted mechanism for cancer treatment .
- In Vivo Studies : Preliminary in vivo studies using tumor-bearing mice models showed promising results regarding the targeting ability of related compounds to sarcoma cells .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of Ethyl 4-(4-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate?
Methodological Answer:
The compound can be synthesized via cyclization reactions using one-pot protocols. Key steps include:
- Solvent Selection : Ethanol or 1,4-dioxane are optimal for reflux conditions due to their polarity and boiling points .
- Catalysts : Triethylamine is effective for facilitating nucleophilic substitutions and stabilizing intermediates .
- Purification : Crystallization from ethanol or dioxane yields high-purity products. Monitor reaction progress using TLC (Rf values) and confirm purity via melting point analysis .
Advanced: How can crystallographic data discrepancies be resolved during structural refinement?
Methodological Answer:
Discrepancies in crystallographic data often arise from twinning, disorder, or poor resolution. Strategies include:
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters . For macromolecules, WinGX integrates SHELX workflows and provides visualization via ORTEP for anisotropic ellipsoid analysis .
- Validation : Cross-check with the CIF report (e.g., hydrogen bonding metrics, R-factors) and validate against high-resolution datasets (≤1.0 Å) to reduce noise .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use DMSO-d6 for solubility; analyze -NMR peaks (e.g., δ 1.23 ppm for CHCH, δ 7.02–7.96 ppm for aromatic protons) .
- IR Spectroscopy : Confirm functional groups (e.g., 1748 cm for ester C=O, 1670 cm for cyanoimino) .
- Mass Spectrometry : High-resolution MS (e.g., m/z 499.99 [M]) ensures molecular formula accuracy .
- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry via datasets deposited in Acta Crystallographica .
Advanced: How does the 4-chlorophenyl substituent influence pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The chlorophenyl group enhances lipophilicity, improving membrane permeability. Compare analogs (e.g., methyl or methoxy substituents) via in vitro bioassays .
- Biological Testing : Design dose-response studies (e.g., IC assays) against cancer cell lines, noting cytotoxicity mechanisms (e.g., apoptosis induction via caspase-3 activation) .
Basic: What safety protocols should be prioritized beyond MSDS guidelines for handling this compound?
Methodological Answer:
- In Vitro Pre-Screening : Conduct Ames tests for mutagenicity and hepatotoxicity assays (e.g., CYP450 inhibition) before in vivo studies .
- Handling : Use fume hoods for synthesis steps involving volatile reagents (e.g., sulfur or malononitrile). Employ PPE (gloves, goggles) to prevent dermal/ocular exposure .
Advanced: How can computational modeling predict interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., thymidylate synthase). Parameterize the chlorophenyl moiety’s van der Waals interactions and electrostatic potentials .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with active-site residues (e.g., Arg) .
Basic: What are the key considerations for reproducing synthetic procedures from literature?
Methodological Answer:
- Reagent Purity : Source ≥95% purity starting materials (e.g., ethyl acetoacetate) to avoid side reactions .
- Replication : Follow General Experimental Procedures (e.g., Gewald reaction conditions for thiophene derivatives) and validate yields against published data .
Advanced: How do crystal packing interactions affect the compound’s physicochemical properties?
Methodological Answer:
- Packing Analysis : Use Mercury software to visualize π-π stacking (e.g., chlorophenyl rings at 3.8 Å) and hydrogen bonds (e.g., N–H···O=C) .
- Solubility : Correlate packing density with solubility profiles; tighter packing (e.g., 1.54 g/cm) reduces aqueous solubility, necessitating co-solvents like DMSO .
Basic: How should researchers address inconsistent microanalysis results for novel derivatives?
Methodological Answer:
- Elemental Analysis : Ensure combustion conditions (e.g., 950°C for CHNS analysis) and cross-validate with -NMR integration ratios .
- Troubleshooting : Dry samples under vacuum (24 h) to remove solvent traces, which skew oxygen/carbon ratios .
Advanced: What strategies validate the mechanism of action in pharmacological studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
